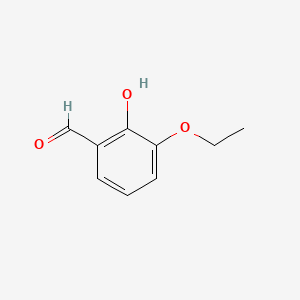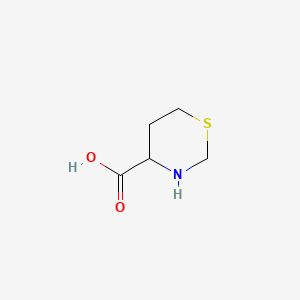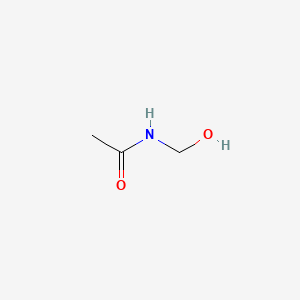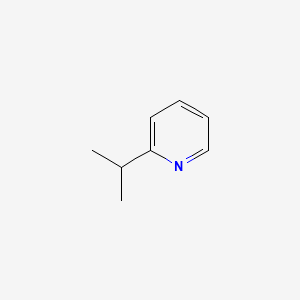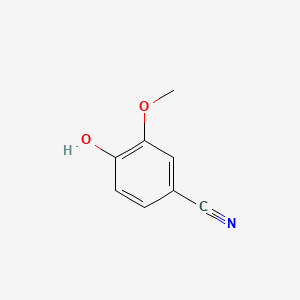
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (referred to as 4-FAP) is a synthetic compound with a wide range of applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is a useful tool for lab experiments. Additionally, this paper will provide a list of potential future directions for 4-FAP research.
详细的合成方法
Starting Materials
4-fluorobenzaldehyde, 2-amino-2-thiophenecarboxylic acid, ethyl acetoacetate, sodium ethoxide, hydrazine hydrate, sulfuric acid, sodium nitrite
Reaction
Step 1: Synthesis of 4-fluoro-α,β-unsaturated ester by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Synthesis of 5-amino-1,3,4-thiadiazole by reacting 2-amino-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of sulfuric acid., Step 3: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one by reacting 4-fluoro-α,β-unsaturated ester with sodium nitrite to form diazonium salt, which is then reacted with 5-amino-1,3,4-thiadiazole to form the final product.
作用机制
4-FAP has been found to act as an inhibitor of several enzymes, including caspase-3 and caspase-7. It has also been found to bind to proteins, including the cysteine protease inhibitor cystatin C. Additionally, 4-FAP has been found to interact with DNA, and has been found to inhibit the activity of several transcription factors.
生化和生理效应
4-FAP has been found to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, 4-FAP has been found to inhibit the activity of several transcription factors, including NF-κB and STAT3. Additionally, 4-FAP has been found to inhibit the activity of several enzymes, including caspase-3 and caspase-7. In studies of proteins, 4-FAP has been found to bind to proteins, including the cysteine protease inhibitor cystatin C.
实验室实验的优点和局限性
4-FAP has several advantages for use in lab experiments. It is easy to synthesize, and is relatively inexpensive. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying cell signaling pathways and enzyme inhibition. However, 4-FAP also has several limitations. It has been found to bind to proteins, making it difficult to use in studies of protein structure and function. Additionally, 4-FAP has been found to interact with DNA, making it difficult to use in studies of gene expression.
未来方向
There are a variety of potential future directions for 4-FAP research. One potential direction is to further investigate the biochemical and physiological effects of 4-FAP. Additionally, further research could be done to explore the potential of 4-FAP as a drug discovery and development tool. Additionally, further research could be done to explore the potential of 4-FAP as a tool for studying protein structure and function, as well as gene expression. Finally, further research could be done to explore the potential of 4-FAP as an inhibitor of various enzymes.
科学研究应用
4-FAP has a variety of applications in scientific research. It has been used in studies of cell signaling pathways, as well as in studies of enzyme inhibition. Additionally, 4-FAP has been used in studies of the structure and function of proteins, as well as in drug discovery and development.
属性
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWOYGFCZQXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






